molecular formula C22H25ClN4O2 B10999730 4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide

4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B10999730
M. Wt: 412.9 g/mol
InChI Key: NCMDZYSSNWMABZ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a dihydroisoquinoline moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps. One common method involves the reaction of 4-chlorophenyl isocyanate with 1-(2-aminoethyl)piperazine to form an intermediate. This intermediate is then reacted with 3,4-dihydroisoquinoline-2(1H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include modulation of neurotransmitter levels and inhibition of specific signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity in certain applications .

Properties

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C22H25ClN4O2/c23-19-5-7-20(8-6-19)25-11-13-26(14-12-25)22(29)24-15-21(28)27-10-9-17-3-1-2-4-18(17)16-27/h1-8H,9-16H2,(H,24,29)

InChI Key

NCMDZYSSNWMABZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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